7-Bromo-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 7th position and an amino group at the 3rd position makes this compound a unique and valuable compound in various fields of scientific research.
Mechanism of Action
- Lenacapavir primarily targets the HIV-1 capsid protein , disrupting its function and inhibiting viral replication .
- However, its downstream effects likely involve interference with viral capsid assembly and disassembly processes, ultimately hindering viral replication .
- Cellular effects include reduced viral replication, decreased infectivity, and potential immune system recognition of the defective virions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that 7-Bromo-1H-indazol-3-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Indazole derivatives have been shown to have antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by the introduction of an amino group at the 3rd position. One common method involves the use of bromine or a brominating agent to achieve regioselective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazoles
- Nitroso or nitro derivatives
- Hydrazine derivatives
- Biaryl or heteroaryl compounds
Scientific Research Applications
7-Bromo-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-1H-indazol-3-amine
- 4-Chloro-1H-indazol-3-amine
- 6-Nitro-1H-indazol-3-amine
Comparison: 7-Bromo-1H-indazol-3-amine is unique due to the specific positioning of the bromine atom and the amino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
7-bromo-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDLGMVAZJRKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720969 |
Source
|
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-28-4 |
Source
|
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.